2,4-Dichloro-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDLWPZNITCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679250 | |
| Record name | 2,4-Dichloro-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904285-09-2 | |
| Record name | 2,4-Dichloro-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Analysis of 2,4 Dichloro 6 Fluorobenzoic Acid
Classical Synthetic Routes for 2,4-Dichloro-6-fluorobenzoic Acid
Traditional methods for the synthesis of this compound often rely on multi-step protocols involving halogenation and oxidation reactions. These routes, while established, can present challenges in terms of regioselectivity and reaction conditions.
Multi-step Synthesis Protocols and Yield Optimization Strategies
A key classical route to this compound involves a multi-step process starting from a substituted toluene (B28343). One such method is the oxidation of 2,4-dichloro-6-fluorotoluene. This reaction requires careful management of conditions to achieve high yields and prevent over-oxidation or side reactions.
Another notable multi-step synthesis involves the chlorination and subsequent hydrolysis of a precursor. A two-step chlorination process has been developed to create 2,4-dichloro-6-fluorobenzoyl chloride, which is then hydrolyzed to yield the final benzoic acid product. This method utilizes 2-chloro-6-fluorotoluene (B1346809) as the starting material and employs photochlorination.
For analogous compounds such as 2,4-dichloro-5-fluorobenzoic acid, a well-documented synthesis begins with 2,4-dichlorofluorobenzene. google.com This process involves an acylation step with acetyl chloride, followed by oxidation of the resulting acetophenone (B1666503). Optimization of such processes often involves fine-tuning reaction temperatures and the molar ratios of reactants and catalysts to maximize the yield. For instance, in the synthesis of 2,4-dichloro-5-fluorobenzoic acid, a yield of 80% of the theory has been reported. google.com
| Reaction Step | Reagents and Conditions | Product | Reported Yield |
| Acylation | 2,4-dichlorofluorobenzene, acetyl chloride, aluminum chloride, 120°C for 2 hours | 2,4-dichloro-5-fluoro-acetophenone | - |
| Oxidation & Hydrolysis | Chlorine solution, followed by acidification with hydrochloric acid | 2,4-dichloro-5-fluorobenzoic acid | 80% of theory google.com |
Precursor Identification and Transformation Reactions
The selection of appropriate precursors is critical to the success of the synthesis. For this compound, key precursors include:
2-Chloro-6-fluorotoluene : This compound can be transformed through a two-step process involving photochlorination to introduce the second chlorine atom, followed by hydrolysis of the resulting benzoyl chloride to form the carboxylic acid group.
2,4-Dichloro-6-fluorotoluene : This precursor can be directly oxidized to form the target benzoic acid.
Benzoic acid derivatives : In a more general approach, a benzoic acid derivative can undergo chlorination and fluorination, although controlling the specific placement of the halogen atoms (regioselectivity) can be a significant challenge.
Transformation reactions are central to these synthetic pathways. Halogenation, often using elemental halogens or N-halosuccinimides, introduces the chloro groups onto the aromatic ring. researchgate.net Oxidation of a methyl group on the toluene precursor to a carboxylic acid is another key transformation, often achieved with strong oxidizing agents. Hydrolysis is the final step in routes that produce an intermediate such as a benzoyl chloride.
Advanced and Green Chemistry Approaches in Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These include continuous-flow processes and the use of advanced catalytic systems.
Continuous-Flow Processes for Enhanced Efficiency and Safety
Continuous-flow reactors offer significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. The improved heat and mass transfer in microreactors can lead to better reaction control, higher yields, and enhanced safety.
While specific continuous-flow synthesis of this compound is not widely documented, the synthesis of the related compound, 2,4-dichloro-5-fluorobenzoyl chloride, from 2,4-dichloro-5-fluorobenzoic acid has been demonstrated using a tube reactor. chemicalbook.com This process, which uses bis(trichloromethyl) carbonate in toluene at 110°C, achieved a high yield of 99.1%, showcasing the potential of flow chemistry for industrial-scale and green production. chemicalbook.com Such methodologies minimize waste and allow for the recycling of solvents and excess reagents. chemicalbook.com
| Process | Reactants | Conditions | Key Advantage |
| Continuous-flow acylation | 2,4-dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene | Tube reactor, 110°C | High yield (99.1%), industrial scale, green chemistry chemicalbook.com |
Catalytic Systems in Carbonylation and Halogenation Reactions
Catalytic methods play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater selectivity.
Carbonylation Reactions: Palladium-catalyzed carbonylation reactions are a powerful tool for introducing a carbonyl group into an organic molecule. nih.govresearchgate.netunipr.it For instance, aryl halides can be converted to esters or amides through this method. The choice of ligand in these palladium catalyst systems is critical for controlling the selectivity and efficiency of the transformation. nih.gov While direct carbonylation to form this compound is not explicitly detailed, the principles of palladium-catalyzed carbonylation of dihalo-fluoro-aromatic compounds are well-established.
Halogenation Reactions: The selective introduction of halogens onto an aromatic ring can be challenging. Advanced catalytic systems have been developed to improve the regioselectivity of these reactions. For example, zirconium chloride (ZrCl4) has been used as a catalyst for the halogenation of aromatic compounds with N-halosuccinimides (NCS, NBS). researchgate.net Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives as catalysts for electrophilic halogenation, which can activate a range of halogenating agents under mild conditions. nih.gov These catalytic methods offer a more controlled and selective alternative to traditional halogenation procedures.
Ammoxidation and Hydrolysis Routes for Analogous Compounds
An alternative pathway to benzoic acids involves the ammoxidation of the corresponding toluene derivative to a benzonitrile (B105546), followed by hydrolysis. Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring into a nitrile group using ammonia (B1221849) and oxygen. researchgate.nettue.nl
For example, the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been studied extensively. researchgate.net This reaction is typically carried out over a promoted vanadium phosphate (B84403) (VPO) catalyst. The resulting benzonitrile can then be hydrolyzed to the corresponding benzoic acid. This two-step process provides an alternative route to halogenated benzoic acids that can be advantageous in certain industrial contexts. A synthetic route for the analogous 2-chloro-6-fluorobenzonitrile (B1630290) and its subsequent hydrolysis to 2-chloro-6-fluorobenzoic acid has also been described.
Derivatization and Functionalization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for chemical modification, allowing for the creation of a variety of derivatives.
Acyl Chlorides: The conversion of this compound to its corresponding acyl chloride, 2,4-dichloro-6-fluorobenzoyl chloride, is a fundamental transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a more reactive derivative, making it a valuable intermediate for further reactions, including the synthesis of amides and esters. A novel two-step chlorination method has also been developed for synthesizing 2,4-dichloro-6-fluorobenzoyl chloride, which can then be hydrolyzed to produce the benzoic acid. This process begins with 2-chloro-6-fluorotoluene and proceeds through photochlorination followed by hydrolysis.
Esters: Esterification of this compound can be accomplished through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). orgsyn.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. orgsyn.org For fluorinated aromatic carboxylic acids, esterification is also a crucial step for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 1: Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2,4-Dichloro-6-fluorobenzoyl chloride |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester |
The chlorine and fluorine atoms on the aromatic ring of this compound can also undergo substitution reactions, although this is generally more challenging than derivatization of the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr): The halogen atoms on the benzene (B151609) ring can be replaced by other groups through nucleophilic aromatic substitution. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.org In this compound, the carboxylic acid group and the halogens themselves provide some electron-withdrawing character. Nucleophiles such as amines and thiols can displace the halogen atoms under appropriate conditions. The reactivity of the halogens in SNAr reactions often follows the trend F > Cl > Br > I, as fluorine is the most electronegative and polarizes the carbon-halogen bond most effectively, making the carbon more susceptible to nucleophilic attack. google.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. google.com This reaction can be applied to derivatives of this compound to replace the chlorine atoms with aryl or vinyl groups. The reactivity of the halides in Suzuki coupling is generally I > Br > Cl. Therefore, the chlorine atoms of this compound would require specific and highly active palladium catalyst systems to participate effectively in this reaction.
Comparative Analysis of Synthetic Routes for Isomeric Dichlorofluorobenzoic Acids
The synthetic pathways to dichlorofluorobenzoic acids vary depending on the specific substitution pattern of the halogens. The availability of starting materials and the potential for side reactions are key considerations in selecting a synthetic route.
This compound: The synthesis of this isomer typically involves halogenation and carboxylation steps. One reported method starts from 2-chloro-6-fluorotoluene, which is oxidized to form the corresponding benzoic acid. Another approach involves a two-step chlorination and subsequent hydrolysis to yield the final product.
2,4-Dichloro-5-fluorobenzoic Acid: A common route to this isomer starts with 2,4-dichlorofluorobenzene. google.comresearchgate.net This starting material undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2,4-dichloro-5-fluoroacetophenone. google.comresearchgate.net The acetophenone is then oxidized using sodium hypochlorite (B82951) (in the form of chlorinated soda solution) to yield 2,4-dichloro-5-fluorobenzoic acid. google.comresearchgate.net An alternative synthesis involves the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. google.com
2,6-Dichloro-3-fluorobenzoic Acid: A synthetic pathway to this isomer can be derived from 2,6-dichloro-3-fluorobenzonitrile. google.com A process for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid has been developed starting from the readily available 2,6-dichloro-3-fluorobenzonitrile. google.com
2,6-Dichloro-4-fluorobenzoic Acid: The synthesis of this isomer can be approached from 2,6-dichloro-4-fluorobenzaldehyde. A method for preparing this aldehyde involves a Grignard exchange reaction on 2,6-dichloro-4-fluoroiodobenzene (B1452952) with isopropylmagnesium chloride, followed by formylation. The resulting aldehyde can then be oxidized to the corresponding carboxylic acid.
Table 2: Comparison of Synthetic Routes for Dichlorofluorobenzoic Acid Isomers
| Isomer | Starting Material(s) | Key Reaction Steps |
| This compound | 2-Chloro-6-fluorotoluene | Oxidation of the methyl group. |
| 2,4-Dichloro-5-fluorobenzoic Acid | 2,4-Dichlorofluorobenzene, Acetyl chloride | Friedel-Crafts acylation, Oxidation. google.comresearchgate.net |
| 2,6-Dichloro-3-fluorobenzoic Acid | 2,6-Dichloro-3-fluorobenzonitrile | Hydrolysis of the nitrile group. google.com |
| 2,6-Dichloro-4-fluorobenzoic Acid | 2,6-Dichloro-4-fluoroiodobenzene | Grignard exchange, Formylation, Oxidation. |
Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Fluorobenzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory has become a important tool in quantum chemistry for predicting the properties of molecules. researchgate.netijastems.org For substituted benzoic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G and 6-311++G, have been successfully employed to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov
Molecular Geometry Optimization and Conformational Analysis
The molecular structure of substituted benzoic acids is influenced by the nature and position of the substituents on the benzene (B151609) ring. In the case of ortho-substituted benzoic acids, intramolecular interactions between the carboxylic group and the substituents are particularly significant. uc.pt For analogs like 2-chloro-6-fluorobenzoic acid, DFT calculations have shown that the cis conformer, where the carboxylic proton is oriented towards the ortho-substituent, is the most stable form. uc.ptresearchgate.net This stability is a result of a balance between attractive and repulsive forces.
The optimized molecular geometry, including bond lengths and bond angles, can be precisely calculated. For instance, in a study of 2,4-dichlorobenzoic acid, the calculated bond lengths and angles using DFT/B3LYP/6-31+G(d,p) levels were found to be in good agreement with experimental values. ijastems.org It is expected that 2,4-dichloro-6-fluorobenzoic acid would exhibit similar structural characteristics, with the geometry being influenced by the electronic and steric effects of the two chlorine atoms and the fluorine atom.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (2,4-Dichlorobenzoic Acid) Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | ~1.400 | - |
| C-H | ~1.000 | - |
| C=O | ~1.755 | - |
| O-H | ~3.505 | - |
| C-Cl | - | - |
Note: The data presented here is for 2,4-dichlorobenzoic acid as a representative analog. ijastems.org The actual values for this compound would require specific calculations.
Vibrational Frequency Calculations and Spectral Assignments
Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for identifying the functional groups and understanding the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies for analogs like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have been performed and show good agreement with experimental FT-IR and FT-Raman spectra after scaling. researchgate.netnih.gov
The vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. For example, the characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching) and the carbon-halogen bonds (C-Cl and C-F stretching) can be accurately predicted. ijastems.org The analysis of these vibrations provides a detailed fingerprint of the molecule.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid (2,4-Dichlorobenzoic Acid)
| Vibrational Mode | Calculated Frequency (DFT/B3LYP/6-31+G(d,p)) |
| O-H stretching | 3505 |
| C-H stretching | 3072, 3067 |
| C=O stretching | 1755 |
| C-C stretching (ring) | 1547, 1515, 1428 |
| C-Cl stretching | 793, 730, 692, 668 |
Note: The data is for 2,4-dichlorobenzoic acid as a representative analog. ijastems.org Assignments for this compound would be similar but with specific shifts due to the presence of the fluorine atom.
Electronic Structure Analysis: HOMO-LUMO Orbital Contributions and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
For related substituted benzoic acids, the HOMO is typically localized on the benzene ring and the carboxyl group, while the LUMO is distributed over the aromatic ring. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net The presence of electron-withdrawing halogen substituents is expected to influence the energies of these frontier orbitals in this compound.
Table 3: Calculated HOMO-LUMO Energies and Energy Gap for a Related Substituted Benzoic Acid
| Parameter | Energy (eV) |
| EHOMO | -8.086 (for 2,6-dichlorobenzyl alcohol) |
| ELUMO | -4.413 (for 2,6-dichlorobenzyl alcohol) |
| Energy Gap (ΔE) | 3.673 (for 2,6-dichlorobenzyl alcohol) |
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MESP surface illustrates the regions of positive and negative electrostatic potential.
In substituted benzoic acids, the negative potential (red and yellow regions) is typically localized around the electronegative oxygen atoms of the carboxylic group, making them susceptible to electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net For this compound, the halogen atoms would also influence the electrostatic potential distribution on the aromatic ring.
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. uni-muenchen.de This analysis helps in understanding the electrostatic interactions within the molecule and with its environment.
In studies of similar molecules like 2,6-dichloro-4-fluoro phenol, Mulliken charge calculations have been performed using DFT. semanticscholar.orgkarazin.ua These calculations typically show that the oxygen atoms of the carboxyl group carry a significant negative charge, while the carbon atom of the carboxyl group and the hydrogen atom of the hydroxyl group are positively charged. The halogen atoms also exhibit negative charges due to their high electronegativity.
Non-Linear Optical (NLO) Properties Prediction
Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.gov The first-order hyperpolarizability (β) is a key parameter that determines the NLO response of a molecule.
Studies on analogous compounds have shown that substituted benzoic acids can possess significant NLO properties. researchgate.net DFT calculations can be used to compute the dipole moment, polarizability, and first-order hyperpolarizability. The calculated hyperpolarizability of 2,6-dichlorobenzyl alcohol, for instance, was found to be significantly higher than that of the standard NLO material urea, suggesting its potential for NLO applications. theaic.org The specific arrangement of electron-donating and electron-withdrawing groups in this compound would determine its NLO characteristics.
Intermolecular Interactions and Crystal Packing Studies
Theoretical investigations into the solid-state structure of a molecule like this compound are crucial for understanding its physical properties and potential applications in materials science and pharmaceuticals. These studies typically focus on the non-covalent interactions that govern how molecules arrange themselves in a crystal lattice.
Hydrogen Bonding Networks in Crystalline States
For benzoic acid derivatives, the most dominant intermolecular interaction is the hydrogen bond formed by the carboxylic acid functional group. In the absence of a specific crystal structure for this compound, analysis of analogous compounds provides insight into its likely behavior. For instance, the crystal structure of a similar molecule, 2,4,6-trifluorobenzoic acid, shows that molecules pair up to form centrosymmetric dimers. chemicalbook.com This occurs through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This dimer motif is a highly robust and common feature in the crystal structures of the vast majority of benzoic acids. It is therefore highly probable that this compound would also exhibit this classic hydrogen-bonded dimer as its primary structural motif in the crystalline state.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgresearchgate.net This method maps the different types of close contacts a molecule makes with its neighbors. For a hypothetical crystal of this compound, the analysis would partition the surface based on interactions involving its hydrogen, oxygen, chlorine, and fluorine atoms.
Based on studies of other halogenated organic molecules, the primary interactions contributing to the crystal packing, apart from the dominant O—H···O hydrogen bonds, would likely include contacts between halogens and hydrogen atoms (Cl···H and F···H), as well as weaker H···H, C···H, and halogen···halogen interactions. nih.govnih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Each type of interaction appears as a characteristic pattern on the plot, and the relative area covered by these patterns corresponds to their abundance in the crystal packing. Without an experimental crystal structure, a specific fingerprint plot for this compound cannot be generated.
Computational Prediction of Co-crystal Formation
The formation of co-crystals, which are crystalline structures containing two or more different neutral molecules, can be predicted using various computational methods. xtalpi.comru.nl These techniques are vital in pharmaceutical sciences for designing new solid forms of active pharmaceutical ingredients (APIs) with improved properties.
Methods for predicting co-crystal formation include:
Lattice Energy Calculations: By performing crystal structure prediction (CSP), the lattice energies of potential co-crystals can be calculated and compared to the energies of the individual components' crystals. A co-crystal is predicted to be stable if its formation from the pure components is energetically favorable. xtalpi.com
Hydrogen Bond Propensity Analysis: This method analyzes the hydrogen bond donors and acceptors of the target molecule and potential co-formers to predict the most likely hydrogen-bonding motifs.
Molecular Complementarity: Tools such as molecular electrostatic potential surface (MEPS) analysis and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to assess the electrostatic and chemical complementarity between a target molecule and potential co-formers.
No studies have been published applying these predictive methods specifically to this compound to identify potential co-formers or predict the stability of its hypothetical co-crystals.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 2,4-Dichloro-6-fluorobenzoic acid, the FTIR spectrum reveals characteristic absorption bands corresponding to its specific chemical bonds. The spectrum is typically recorded in the 4000–400 cm⁻¹ range. longdom.org
Key vibrational assignments for related fluorinated benzoic acids have been studied, providing a basis for interpreting the spectrum of this compound. nih.gov For instance, the strong, doubly hydrogen-bonded dimer formation typical of carboxylic acids is evidenced by a red shift in the O-H stretching frequency. nih.gov The presence of the carboxyl group, the aromatic ring, and the carbon-halogen bonds all give rise to distinct peaks.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (in dimer) | Stretching | ~2500-3300 (broad) |
| C=O | Stretching | ~1700 |
| C=C (aromatic) | Stretching | ~1600, ~1475 |
| C-O | Stretching | ~1300 |
| C-F | Stretching | ~1250 |
| C-Cl | Stretching | ~800-700 |
| O-H | Bending (out-of-plane) | ~920 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that are Raman-active. The technique is particularly useful for analyzing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum. For this compound, the FT-Raman spectrum, typically recorded from 50-4000 cm⁻¹, would help in confirming the assignments of the aromatic ring and carbon-halogen vibrations. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict Raman activities, which can then be correlated with experimental spectra to provide a more definitive assignment of vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.
¹H NMR: The proton NMR spectrum would show signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift, typically above 10 ppm, due to hydrogen bonding. ucl.ac.uk The aromatic protons would appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group typically resonates at a high chemical shift (around 165-185 ppm). pdx.edu The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogen substituents. pdx.edubhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic ring of this compound. bhu.ac.in
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Carboxylic Acid | >10 | broad singlet |
| ¹H | Aromatic (H-3/H-5) | 7.0 - 8.0 | doublet/multiplet |
| ¹³C | Carbonyl | 165 - 175 | singlet |
| ¹³C | Aromatic (C-1) | ~130-140 | singlet |
| ¹³C | Aromatic (C-2, C-4) | ~130-140 | singlet |
| ¹³C | Aromatic (C-6) | ~160 (C-F) | doublet |
| ¹³C | Aromatic (C-3, C-5) | ~115-125 | singlet/doublet |
Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular weight of this compound (C₇H₃Cl₂FO₂) is approximately 209.00 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be seen for the molecular ion and any chlorine-containing fragments, with the ratio of the M, M+2, and M+4 peaks reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. uab.edu Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). nih.govmiamioh.edu
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing of this compound. It can confirm the planar nature of the benzene (B151609) ring and the geometry of the substituents. nih.gov For many carboxylic acids, X-ray diffraction reveals the formation of hydrogen-bonded dimers in the crystal lattice. nih.govnih.gov
Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Impurity Profiling in Research Samples
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for assessing the purity of this compound samples and for identifying and quantifying any impurities. rsc.orgekb.eg
A reversed-phase HPLC method, often using a C18 column, can be developed to separate the target compound from related substances. ekb.egmostwiedzy.pl The mobile phase typically consists of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). mostwiedzy.pllcms.cz A gradient elution is often employed to achieve optimal separation of all components. mostwiedzy.pl
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.netresearchgate.net This allows for the confident identification of impurities by their mass-to-charge ratio and fragmentation patterns, even at very low levels. researchgate.net This is particularly important for ensuring the quality of the compound used in research and synthesis. ekb.eg
Applications As a Synthetic Intermediate in Specialized Research Fields
Pharmaceutical Development
The structural framework of halogenated benzoic acids is a cornerstone in medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Precursor for Fluoroquinolone Antibiotics and Related Antimicrobial Agents
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that have been in clinical use for decades. The synthesis of these complex molecules often relies on building blocks that contain the critical fluorine substituent. While many synthetic routes exist, substituted benzoic acids are key starting materials.
Specifically, isomers of 2,4-Dichloro-6-fluorobenzoic acid are well-documented precursors. For instance, 2,4-dichloro-5-fluorobenzoic acid is a recognized intermediate in the synthesis of certain quinolone-based antibacterial agents. google.com This compound can be prepared from 2,4-dichlorofluorobenzene through acylation followed by reaction with a sodium hypochlorite (B82951) solution. google.com Furthermore, the related compound 2,4-dichloro-3-cyano-5-fluorobenzoic acid serves as a key intermediate for the synthesis of Finafloxacin hydrochloride, a novel fluoroquinolone antibiotic. researchgate.net The synthesis of the core quinolone structure often involves a cyclization reaction where the fluorine and chlorine atoms on the initial benzene (B151609) ring play a crucial role. quimicaorganica.org
The general structure of fluoroquinolones features a bicyclic core that can be modified at several positions to alter its activity and pharmacokinetic profile. nih.govmdpi.com The carboxyl group at position 3 and the fluorine atom at position 6 are particularly important for their antibacterial action. nih.gov
Synthesis of Anti-inflammatory and Analgesic Pharmaceutical Agents
Substituted benzoic acid derivatives are fundamental scaffolds in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature of many NSAIDs, while halogenation can enhance their anti-inflammatory and analgesic properties.
Research into novel anti-inflammatory and analgesic agents often involves the synthesis of complex molecules derived from simpler aromatic acids. mdpi.comnih.govnih.gov For example, the related compound 2-Chloro-6-fluorobenzoic acid is utilized as an intermediate in the development of new anti-inflammatory and analgesic drugs. arborpharmchem.com The synthesis of new benzimidazole derivatives has also yielded compounds with moderate to strong analgesic activity. scirp.org The design of novel NSAIDs with improved activity and fewer side effects is an ongoing challenge, with researchers proposing new derivatives of compounds like 5-acetamido-2-hydroxy benzoic acid to enhance selectivity for cyclooxygenase 2 (COX-2). nih.gov Studies on 6-fluorobenzothiazole substituted 1,2,4-triazole derivatives have also identified prospective anti-inflammatory agents. ekb.eg
Development of Novel Bioactive Molecules with Modified Pharmacophores
The development of new therapeutic agents is a continuous process in medicinal chemistry, driven by the need for more effective and safer drugs. mdpi.com Halogenated benzoic acids, including this compound, serve as versatile starting materials for creating libraries of novel compounds. researchgate.net The term "bioactive scaffold" refers to a core molecular framework that can be systematically modified to produce new molecules with potential therapeutic uses.
By modifying the functional groups on the benzoic acid ring, chemists can synthesize derivatives with diverse biological activities. For instance, derivatives of 4-fluorobenzoic acid have been prepared and evaluated as potential antimicrobial agents. researchgate.net The strategic placement of chloro and fluoro substituents on the aromatic ring provides a template that can be elaborated into more complex structures, enabling the exploration of chemical space to identify molecules with desired biological functions.
Agrochemical Research
In agrochemical science, halogenated aromatic compounds are critical intermediates for a wide range of active ingredients, including herbicides, insecticides, and fungicides. The specific halogen substitution pattern influences the compound's mode of action, selectivity, and environmental persistence.
Intermediate in the Synthesis of Herbicides
This compound and its derivatives are valuable precursors in the synthesis of herbicides. The introduction of fluorine into agrochemicals can lead to significant changes in their biological properties.
For example, fluoro-substituted anthranilic acids (2-aminobenzoic acids) are used to synthesize herbicidal sulfonylurea compounds. Specifically, Methyl 2-[({[(4-chloro-6-methoxy-2-pyrimidinyl)-amino]carbonyl}amino)sulfonyl]-6-fluorobenzoate is a sulfonylurea herbicide that demonstrates compatibility with maize. researchgate.net This highlights the importance of the 6-fluoro-benzoate structure in creating selective herbicides. The related compound 2-Chloro-6-fluorotoluene (B1346809) is an intermediate for the plant growth regulator fluramide. adchenxiang.com Additionally, other complex chlorinated and fluorinated aromatic structures are used as intermediates for various herbicides, such as those in the pyridinyloxyphenoxy alkane carboxylic acid class. asianpubs.org
Materials Science Applications
Currently, there is limited publicly available research detailing the specific applications of this compound as a synthetic intermediate in the field of materials science. While halogenated aromatic compounds can be used in the synthesis of polymers, liquid crystals, and other advanced materials, the direct role of this specific molecule is not well-documented in the reviewed literature.
Data Tables
Table 1: Key Intermediates in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort.
| Compound Name | Application Area | Target Molecule Class |
|---|---|---|
| 2,4-dichloro-5-fluorobenzoic acid | Pharmaceutical | Fluoroquinolone Antibiotics |
| 2,4-dichloro-3-cyano-5-fluorobenzoic acid | Pharmaceutical | Fluoroquinolone Antibiotics (Finafloxacin) |
| 2-Chloro-6-fluorobenzoic acid | Pharmaceutical | Anti-inflammatory & Analgesic Agents |
| 6-fluorobenzothiazole derivatives | Pharmaceutical | Anti-inflammatory Agents |
Table 2: Key Intermediates in Agrochemical Synthesis This table is interactive. Click on the headers to sort.
| Compound Name | Application Area | Target Molecule Class |
|---|---|---|
| Methyl 2-[...]-6-fluorobenzoate | Agrochemical | Sulfonylurea Herbicides |
| 2-Chloro-6-fluorotoluene | Agrochemical | Plant Growth Regulators (Fluramide) |
Incorporation into Polymers and Coatings for Enhanced Material Properties
This compound serves as a valuable monomer or additive in the synthesis of specialized polymers and coatings. The incorporation of this fluorinated and chlorinated benzoic acid derivative can impart desirable properties to the final materials, such as enhanced thermal stability, chemical resistance, and modified surface characteristics.
While direct studies detailing the use of this compound in this specific context are not widely available, the principles of incorporating halogenated benzoic acids into polymer backbones are well-established. For example, polymers that form hydrogen-bonded complexes with partially fluorinated benzoic acids have been shown to form various mesophases, from smectic to columnar and cubic, depending on the degree of fluorination and the number of side chains. chempedia.info This indicates that this compound could be used to create polymers with specific, ordered structures for applications in materials science.
The presence of both chlorine and fluorine atoms on the benzoic acid ring offers a unique combination of properties. The high electronegativity of the fluorine atom can contribute to low surface energy in coatings, leading to hydrophobic and oleophobic properties. The chlorine atoms can enhance flame retardancy and increase the refractive index of the material.
Potential Effects of Incorporating this compound into Polymers:
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | The strong carbon-fluorine and carbon-chlorine bonds can increase the energy required for thermal degradation. |
| Chemical Resistance | Improved | The halogen atoms can shield the polymer backbone from chemical attack. |
| Hydrophobicity | Increased | The low polarizability of the C-F bond can lead to reduced surface energy and water repellency. |
| Flame Retardancy | Enhanced | The presence of chlorine can interfere with the combustion cycle. |
| Refractive Index | Modified | The incorporation of heavy atoms like chlorine can increase the refractive index of the polymer. |
Role in the Formulation of Advanced Functional Materials
This compound is also explored as a building block in the synthesis of advanced functional materials. These materials are designed to have specific, controllable properties and functions, such as those found in liquid crystals, nonlinear optical materials, and specialized electronic components.
The rigid, substituted aromatic ring of this compound makes it a suitable core for constructing complex molecular architectures. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing it to be integrated into larger supramolecular assemblies or dendritic structures.
For example, fluorinated benzoic acids have been used to create supramolecular rod-like mesogens through self-assembly. chempedia.info These materials exhibit liquid crystalline properties, which are essential for display technologies. The specific substitution pattern on the benzoic acid ring, including the placement of fluorine atoms, has been shown to influence the stability of these mesophases. chempedia.info
Furthermore, the interaction of benzoic acid derivatives with other molecules can lead to the formation of co-crystalline phases. Studies have shown that benzoic acid can be incorporated into the crystalline channels of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com This encapsulation within a polymer matrix can lead to the segregation of individual benzoic acid molecules, preventing aggregation and potentially enhancing their functional properties. mdpi.com
The unique electronic properties conferred by the halogen substituents on this compound also make it a candidate for materials with specific optical or electronic functions. For example, 2,4-dichlorobenzoic acid has been shown to be an efficient sensitizer of singlet oxygen, a reactive oxygen species, which suggests potential applications in photodynamic therapy or photocatalysis. rsc.org
Analytical Chemistry Research
Use as a Standard in Chromatographic and Spectroscopic Methods for Similar Compounds
In analytical chemistry, this compound can serve as a reference standard for the identification and quantification of other halogenated aromatic compounds. rktech.husigmaaldrich.com Its well-defined chemical structure and physical properties allow it to be used for the calibration of analytical instruments and the validation of new analytical methods.
Chromatographic Applications:
In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a certified reference material is essential for accurate analysis. aroscientific.comnist.gov this compound can be used to:
Determine Retention Times: By injecting a standard solution of the compound, analysts can determine its characteristic retention time under specific chromatographic conditions. This helps in the identification of this compound in complex mixtures.
Create Calibration Curves: A series of standard solutions with known concentrations of this compound can be used to generate a calibration curve. This curve plots the instrument's response (e.g., peak area) against the concentration, allowing for the quantification of the analyte in unknown samples.
Method Validation: It can be used as a representative compound to validate new analytical methods for the analysis of fluorinated and chlorinated benzoic acids and related substances. ekb.eg This includes assessing parameters like accuracy, precision, linearity, and limits of detection and quantification.
Numerous studies have focused on the development of chromatographic methods for the analysis of various fluorobenzoic acids in different matrices, such as environmental water samples. ekb.egs4science.atresearchgate.netsci-hub.seresearchgate.net In these studies, having access to pure standards of individual isomers, including dichlorofluorinated benzoic acids, is crucial for method development and ensuring the reliability of the results.
Spectroscopic Applications:
In spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this compound can be used as a reference compound. ebsco.com
Spectral Libraries: Its characteristic spectral data can be included in spectral libraries. These libraries are used by analytical software to identify unknown compounds by comparing their spectra to those of known reference materials.
Structural Elucidation: The known spectral features of this compound can aid in the structural elucidation of similar, newly synthesized compounds by comparing the shifts and patterns in their respective spectra.
Typical Analytical Data for this compound:
| Property | Value |
| Molecular Formula | C7H3Cl2FO2 |
| Molecular Weight | 209.00 g/mol |
| Melting Point | 144-146 °C |
Note: The melting point is a physical property that can be used to assess the purity of the standard.
Environmental Fate and Degradation Studies of Halogenated Benzoic Acids
Research on Environmental Remediation Strategies for Halogenated Aromatic Pollutants
The persistence of halogenated aromatic pollutants, including compounds analogous to 2,4-dichloro-6-fluorobenzoic acid, has driven research into various remediation strategies. These strategies aim to remove or detoxify these contaminants from soil and water.
Bioremediation is a promising approach that utilizes the metabolic capabilities of microorganisms to degrade pollutants. nih.gov Bioaugmentation, which involves introducing specific pollutant-degrading microbes to a contaminated site, and biostimulation, which involves stimulating the activity of indigenous microbial populations, are two common bioremediation techniques. researchgate.net For instance, organohalide-respiring bacteria, which use halogenated compounds as an energy source, are being explored for in situ remediation. researchgate.net
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that generate highly reactive oxygen species, such as hydroxyl radicals, to oxidize and mineralize persistent organic pollutants. qualia-bio.comwikipedia.org AOPs can be particularly effective for treating wastewater containing recalcitrant compounds. qualia-bio.com Common AOPs include:
Ozonation: Using ozone (O₃) to break down pollutants. qualia-bio.com
UV/H₂O₂: Combining ultraviolet light with hydrogen peroxide to generate hydroxyl radicals. qualia-bio.com
Fenton and Photo-Fenton Processes: Using a mixture of hydrogen peroxide and iron ions, sometimes with the addition of UV light, to create highly oxidizing conditions. qualia-bio.com
Electrochemical Oxidation: This method has been shown to be effective in degrading 2,4-dichlorobenzoic acid, achieving high removal efficiency of both the compound and total organic carbon. researchgate.netelectrochemsci.org
Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. researchgate.net Some plants can take up and metabolize halogenated organic compounds. For example, plant tissue cultures of species like black nightshade and tobacco have been shown to metabolize chlorobenzoic acids. researchgate.net
Soil washing is an ex-situ remediation technique that can be used to remove contaminants from soil. nih.gov The use of biosurfactants in the washing solution can enhance the removal of metals and may also improve soil fertility. nih.gov
The choice of remediation strategy depends on various factors, including the type and concentration of the pollutant, the characteristics of the contaminated site, and cost-effectiveness. Often, a combination of different techniques may be the most effective approach.
Comparative Environmental Impact and Persistence Studies with Related Chlorinated and Fluorinated Benzoic Acids
The environmental impact and persistence of halogenated benzoic acids are significantly influenced by the type and position of the halogen substituents on the aromatic ring. Comparing chlorinated and fluorinated benzoic acids reveals important differences in their behavior in the environment.
Generally, halogenated compounds are more persistent than their non-halogenated counterparts due to the strength of the carbon-halogen bond. researchgate.net The persistence often increases with the degree of halogenation. snu.ac.kr
Persistence and Degradation:
Chlorinated Benzoic Acids: These compounds are known environmental pollutants. nih.gov Their degradation can be slow, especially under anaerobic conditions. researchgate.net However, as discussed earlier, various microorganisms have evolved pathways to degrade them under both aerobic and anaerobic conditions. researchgate.netoup.com The position of the chlorine atom affects the rate of degradation. For example, under denitrifying conditions, 3- and 4-chlorobenzoate (B1228818) are more readily degraded than 2-chlorobenzoate. nih.gov
Fluorinated Benzoic Acids: The carbon-fluorine bond is the strongest single bond in organic chemistry, which can make fluorinated compounds particularly persistent. acs.org However, some microorganisms are capable of degrading fluorobenzoates. nih.gov Under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) were found to be degradable, while 3-fluorobenzoate (B1230327) was recalcitrant. nih.gov Interestingly, the microbial communities that degrade fluorobenzoates can be highly specific and may not degrade other halogenated benzoic acids. nih.gov Fluorinated compounds are sometimes considered more environmentally acceptable alternatives to chlorinated compounds. uc.pt
Toxicity: Halogenated organic compounds can be toxic and pose risks to human health and the environment. researchgate.net Some chlorinated aromatic pollutants are known to be recalcitrant and can bioaccumulate. hilarispublisher.com
The structural differences between chloro- and fluoro-substituted benzoic acids also influence their chemical properties, such as acidity and crystal structure, which can in turn affect their environmental fate and transport. uc.pt
| Aspect | Chlorinated Benzoic Acids | Fluorinated Benzoic Acids |
|---|---|---|
| Persistence | Generally persistent, degradation can be slow, especially anaerobically. researchgate.net | Can be highly persistent due to the strong C-F bond. acs.org |
| Biodegradation | Degradable by various microorganisms under aerobic and anaerobic conditions. researchgate.netoup.com | Some microorganisms can degrade them, often with high specificity. nih.gov |
| Toxicity | Can be toxic and bioaccumulate. hilarispublisher.com | Can also be toxic, but some are considered more environmentally friendly alternatives to chlorinated compounds. uc.pt |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
Future advancements in the synthesis of 2,4-dichloro-6-fluorobenzoic acid and related compounds are expected to be driven by the discovery of new catalytic systems. Research is focused on improving reaction efficiency and selectivity. One promising area is the C-H bond functionalization of benzoic acids. acs.orgacs.org For instance, iridium and palladium catalysts have been investigated for the catalytic synthesis of functionalized benzoic acids. acs.org While attempts to produce hydroxybenzoic acid from benzoic acid using an iridium catalyst were not successful, the reaction did yield 2-hydroxy-6H-benzo[c]chromen-6-one, demonstrating the potential of these catalysts in creating complex molecules from simple precursors. acs.org
Another innovative approach involves the use of heterogeneous catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles. nih.gov These catalysts offer the advantages of being easily recoverable and reusable, which aligns with the principles of green chemistry. nih.gov The development of photoinduced reactions using benzoic acids in a two-molecule photoredox system also presents a novel pathway for C-C bond formation under mild conditions. d-nb.info
Integration of Flow Chemistry and Microreactor Technology for Scalable Production
The scaling up of synthetic processes for halogenated benzoic acids like this compound is a critical step for industrial applications. Flow chemistry and microreactor technology offer significant advantages over traditional batch processes for halogenation reactions. rsc.orgresearchgate.net These technologies provide superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, higher yields, and improved selectivity. dp.techchim.it
Application of Advanced Machine Learning and AI in Predicting Reactivity and Properties
Design and Synthesis of Next-Generation Derivatives with Tailored Biological Activities
This compound serves as a valuable starting material for the synthesis of a wide range of derivatives with potential biological activities. The introduction of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.netnih.govnih.gov
Researchers are actively designing and synthesizing new derivatives of halogenated benzoic acids with the aim of developing novel therapeutic agents. For example, derivatives of 2,4-dichlorobenzoic acid have been investigated for their antidiabetic, antibacterial, and anticancer activities. nih.govresearchgate.net Pyrazole (B372694) derivatives of benzoic acid have shown potent antibacterial properties, while 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been explored as potential inhibitors for non-small cell lung cancer. nih.govnih.gov The synthesis of new derivatives of 4-fluorobenzoic acid has also been pursued to develop bioactive compounds. researchgate.net The strategic modification of the this compound scaffold is expected to yield next-generation molecules with tailored biological profiles for a variety of therapeutic applications. mdpi.com
Sustainable Chemistry Approaches in the Synthesis and Application of Halogenated Benzoic Acids
The principles of green chemistry are increasingly influencing the synthesis and application of halogenated benzoic acids. royalsocietypublishing.orgjddhs.com The goal is to develop more environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com One key area of focus is the use of greener solvents, with water and supercritical carbon dioxide being explored as alternatives to traditional volatile organic solvents. royalsocietypublishing.orgyoutube.com
Catalysis plays a crucial role in sustainable chemistry. royalsocietypublishing.org The development of highly efficient and recyclable catalysts, including biocatalysts, can significantly reduce the environmental impact of chemical synthesis. jddhs.comzhaw.ch For example, the use of benzoic acid as an organocatalyst for polymerization reactions under solvent-free conditions represents a sustainable approach. rsc.org Furthermore, the synthesis of aromatic compounds from renewable biomass-derived sources is a promising strategy for reducing reliance on fossil fuels. ucl.ac.uk The application of techniques such as ultrasound-assisted synthesis can also contribute to greener chemical processes by enabling reactions at lower temperatures and pressures. royalsocietypublishing.orgjddhs.com
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2,4-dichloro-6-fluorobenzoic acid, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. For example, nitric acid or sulfuric acid/hydrogen peroxide systems under reflux (3–24 hours) are common for introducing fluorine and chlorine substituents. pH control (e.g., maintaining pH 10–10.2 during chlorination) is critical for regioselectivity. Post-synthesis neutralization with hydrochloric acid ensures stability .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to validate step completion. Optimize solvent systems (e.g., 1,4-dioxane for improved solubility) to enhance yields.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with refinement via SHELXL. Parameters like space group, unit cell dimensions, and thermal displacement parameters are refined iteratively. Pair with ORTEP-III for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Validation : Cross-validate XRD data with spectroscopic techniques (e.g., FT-IR for functional groups, NMR for substituent positions).
Q. What protocols ensure accurate purity assessment of synthesized this compound?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). Compare retention times against certified reference standards. For non-volatile impurities, use combustion analysis (C, H, Cl, F content) .
- Quality Control : Residual solvent analysis via GC-MS is recommended if synthesis involves volatile reagents (e.g., 1,4-dioxane).
Q. What safety measures are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Waste must be stored in labeled containers and processed via licensed hazardous waste facilities. Acute toxicity data (LD50) should guide emergency protocols .
Advanced Research Questions
Q. How can contradictory data in toxicity studies of this compound be resolved?
- Methodological Answer : Conduct a systematic review using databases (PubMed, TOXLINE) with MeSH terms (e.g., "endocrine disruption," "bioaccumulation"). Apply criteria from : exclude studies with unclear exposure metrics or inadequate controls. For in vitro/in vivo discrepancies, use physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response relationships .
- Case Study : If neurotoxicity results conflict, re-evaluate metabolite identification (e.g., LC-HRMS for hydroxylated derivatives) and species-specific metabolic pathways.
Q. What advanced techniques characterize degradation pathways of this compound in environmental matrices?
- Methodological Answer : Use LC-QTOF-MS to identify photolytic/hydrolytic degradation products. For soil systems, employ stable isotope probing (SIP) with ¹³C-labeled analogs to track microbial mineralization. Computational tools (EPA EPI Suite) predict persistence and bioaccumulation potential .
- Experimental Design : Simulate environmental conditions (pH, UV exposure) in controlled reactors. Validate degradation kinetics using pseudo-first-order models.
Q. How can computational modeling predict the reactivity of this compound in drug-discovery applications?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., fungal CYP51 for antifungal studies). DFT calculations (Gaussian 09) optimize geometry and electrostatic potential maps. PubChem data (CID, InChIKey) provide baseline electronic properties .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
